CPT 2 Enzyme Inhibition: Charantadiol A Versus Cucurbitacin-B and Momordicin II
In molecular docking studies against rat carnitine palmitoyl transferase 2 (CPT 2) enzyme, Charantadiol A exhibited an inhibition constant (Ki) of 2.06 nM, positioned between cucurbitacin-B (0.0571 nM) and momordicin II (0.072 nM) [1]. This represents a 36-fold lower potency than cucurbitacin-B but a 28.6-fold higher potency than the weakest inhibitor in the panel [1].
| Evidence Dimension | Inhibition constant (Ki) for CPT 2 enzyme |
|---|---|
| Target Compound Data | Ki = 2.06 nM |
| Comparator Or Baseline | Cucurbitacin-B: Ki = 0.0571 nM; Momordicin II: Ki = 0.072 nM; Oreganol: Ki = 0.137 nM |
| Quantified Difference | 36-fold lower potency than cucurbitacin-B; 28.6-fold higher potency than momordicin II |
| Conditions | In silico molecular docking using AutoDock 4.2 program against CPT 2 (rat carnitine palmitoyl transferase 2) |
Why This Matters
Quantifies Charantadiol A's relative potency ranking within a defined panel of natural anthelmintic candidates, enabling informed selection when broad-spectrum inhibition across multiple targets is required.
- [1] Yildiz Technical University, et al. Molecular dockings of secondary metabolites to evaluate anthelmintic potential. Sigma J Eng Nat Sci. 2026;44(1):575-591. View Source
